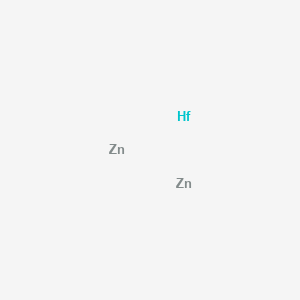
Amanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amanin is a cyclic peptide and one of the amatoxins found in several members of the mushroom genus Amanita. It is known for its potent inhibitory effects on RNA polymerase II, making it a highly toxic compound. This compound, like other amatoxins, can cause severe liver and kidney damage upon ingestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amanin involves complex peptide synthesis techniques. One of the key challenges in its synthesis is achieving diastereoselective sulfoxidation. Researchers have developed high-yielding and diastereoselective sulfoxidation approaches to produce this compound and its analogs .
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the complexity of its synthesis. advancements in peptide synthesis and purification techniques have made it possible to produce this compound in laboratory settings for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Amanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfoxidation reaction is particularly important in the synthesis of this compound analogs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents for sulfoxidation and peptide coupling reagents for the formation of peptide bonds. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products: The major products formed from these reactions are this compound and its analogs, which can be used for further research and development of therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Amanin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the inhibition of RNA polymerase II and its effects on cellular processes. Additionally, this compound and its analogs are being explored as potential payloads for antibody-drug conjugates in targeted cancer therapy .
Wirkmechanismus
Amanin exerts its effects by binding to RNA polymerase II, thereby inhibiting the synthesis of messenger RNA (mRNA). This inhibition leads to the cytolysis of hepatocytes and kidney cells, causing severe organ damage. The molecular targets involved in this mechanism include the RNA polymerase II enzyme and its subunits .
Vergleich Mit ähnlichen Verbindungen
Amanin is often compared with other amatoxins such as α-amanitin and β-amanitin. While all these compounds share a similar mechanism of action, this compound is less toxic compared to α-amanitin. The presence of the 6′-hydroxyl group in α-amanitin contributes to its higher toxicity. Other similar compounds include amaninamide and phallotoxins, which also exhibit toxic effects but differ in their specific molecular interactions and toxicity levels .
Eigenschaften
CAS-Nummer |
21150-21-0 |
|---|---|
Molekularformel |
C39H53N9O14S |
Molekulargewicht |
904.0 g/mol |
IUPAC-Name |
2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O14S/c1-4-17(2)31-36(59)41-12-28(52)42-25-16-63(62)38-21(20-7-5-6-8-22(20)45-38)10-23(33(56)40-13-29(53)46-31)43-37(60)32(18(3)27(51)15-49)47-35(58)26-9-19(50)14-48(26)39(61)24(11-30(54)55)44-34(25)57/h5-8,17-19,23-27,31-32,45,49-51H,4,9-16H2,1-3H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t17-,18-,19+,23-,24-,25+,26-,27-,31-,32-,63?/m0/s1 |
InChI-Schlüssel |
QCZXQEYEVLCQHL-OEPUBGLGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


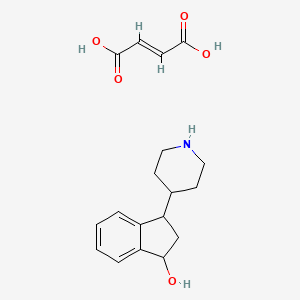

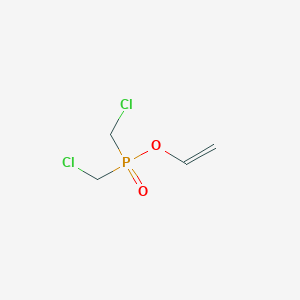

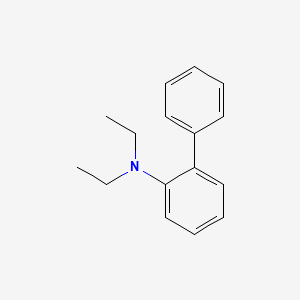
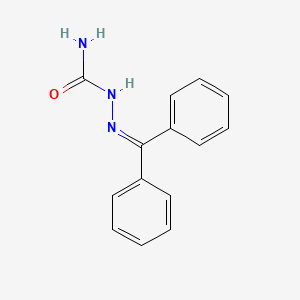




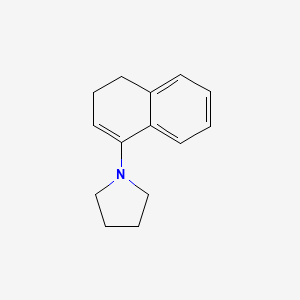
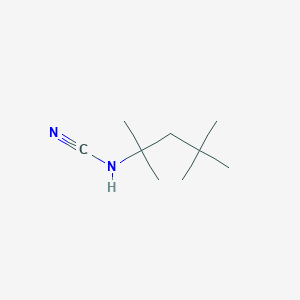
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
